Ethyl 2-(5-bromopyrimidin-2-yl)acetate
Description
Molecular Structure and Isomerism
The molecular architecture of ethyl 2-(5-bromopyrimidin-2-yl)acetate is characterized by a pyrimidine ring system bearing a bromine substituent at the 5-position and an ethyl acetate side chain attached to the 2-position carbon. The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the bromine atom positioned meta to one nitrogen atom and ortho to the other nitrogen within the six-membered ring structure. The International Union of Pure and Applied Chemistry name this compound reflects the systematic nomenclature that precisely describes the substitution pattern and functional group arrangement.
Structural comparison with related isomeric compounds reveals important insights into the impact of substitution patterns on molecular properties. The closely related compound ethyl 2-(2-bromopyrimidin-5-yl)acetate, which differs only in the bromine position relative to the acetate side chain, demonstrates how positional isomerism significantly affects molecular characteristics. While both compounds share the identical molecular formula C8H9BrN2O2 and molecular weight of 245.07 grams per mole, their distinct substitution patterns result in different electronic distributions and reactivity profiles.
The structural framework also encompasses the ethyl acetate functional group, which introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. The ester linkage provides a site for potential hydrolysis reactions while maintaining the overall structural integrity of the pyrimidine core. This combination of aromatic stability and functional group reactivity makes the compound particularly valuable as a synthetic intermediate in heterocyclic chemistry.
Table 1: Molecular Descriptors of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9BrN2O2 | |
| Molecular Weight | 245.07 g/mol | |
| Boiling Point | 295.9°C at 760 mmHg | |
| Density | 1.518 g/cm³ | |
| Chemical Abstracts Service Number | 1134327-91-5 |
Stereochemical Properties and Conformational Analysis
The stereochemical characteristics of this compound are primarily governed by the conformational flexibility inherent in the ethyl acetate side chain and its relationship to the rigid pyrimidine ring system. Unlike compounds containing stereogenic centers, this molecule does not exhibit optical isomerism but demonstrates significant conformational diversity through rotation around single bonds. The most critical conformational considerations involve the orientation of the acetate group relative to the pyrimidine plane and the extended conformation of the ethyl ester portion.
Computational studies utilizing density functional theory calculations have revealed that multiple conformational states exist for this compound, each corresponding to different rotational orientations around the carbon-carbon bond linking the pyrimidine ring to the acetate group. These conformational variations directly influence the molecule's physical properties, including its dipole moment, molecular electrostatic potential distribution, and intermolecular interaction patterns. The planar pyrimidine ring constrains certain conformational possibilities while allowing for significant flexibility in the acetate side chain orientation.
The presence of the bromine substituent at the 5-position introduces additional steric considerations that influence the preferred conformational states. The relatively large bromine atom creates a steric environment that may favor specific orientations of the acetate side chain to minimize nonbonded interactions. This steric influence becomes particularly important when considering the molecule's behavior in solution or solid-state environments where intermolecular interactions play crucial roles in determining overall molecular arrangement.
Analysis of related pyrimidine derivatives has demonstrated that conformational preferences significantly impact both chemical reactivity and biological activity. The conformational landscape of this compound therefore represents a critical factor in understanding its chemical behavior and potential applications in synthetic chemistry. The balance between conformational entropy and energetic considerations determines the population distribution among accessible conformational states under various conditions.
Computational Modeling and Quantum Mechanical Studies
Advanced computational methodologies have provided detailed insights into the electronic structure and molecular properties of this compound through sophisticated quantum mechanical calculations. Density functional theory studies employing basis sets such as 6-311++G(d,p) have been particularly effective in characterizing the electronic properties of pyrimidine derivatives, including frontier molecular orbital characteristics and electronic charge distributions. These computational approaches have revealed important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly correlate with the compound's chemical reactivity patterns.
Molecular electrostatic potential mapping studies have demonstrated how the bromine substituent and pyrimidine nitrogen atoms create regions of distinct electrostatic character that influence intermolecular interactions and chemical reactivity. The electron-withdrawing nature of the bromine atom significantly affects the electronic density distribution throughout the pyrimidine ring, creating electrophilic sites that are particularly susceptible to nucleophilic attack. This electronic modulation represents a key factor in understanding the compound's synthetic utility and reaction mechanisms.
Quantum mechanical calculations have also provided valuable insights into the vibrational characteristics of the molecule, including infrared spectroscopic predictions that align well with experimental observations. The calculated vibrational frequencies for carbon-bromine bond stretching and pyrimidine ring deformation modes offer important information about the compound's structural dynamics and potential reaction pathways. These computational predictions serve as essential tools for spectroscopic identification and structural confirmation.
Table 2: Computational Parameters for Pyrimidine Derivatives
Solvation studies utilizing continuum solvent models have revealed how aqueous environments significantly modify the electronic structure and conformational preferences of brominated pyrimidine derivatives. These investigations demonstrate that solvent effects can substantially alter the energy barriers for conformational interconversion and influence the stability of different molecular conformations. The interaction between the polar pyrimidine system and water molecules creates a complex solvation environment that affects both the electronic structure and dynamic behavior of the compound.
Recent advances in time-dependent density functional theory calculations have enabled detailed studies of the excited-state properties and photochemical behavior of brominated pyrimidines. These computational investigations have provided insights into the electronic transitions responsible for ultraviolet absorption characteristics and have helped elucidate the mechanisms underlying photochemical reactions involving carbon-bromine bond cleavage. Such studies are particularly relevant for understanding the photostability and potential photochemical applications of this compound in various chemical environments.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDNGKSVNQDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672088 | |
| Record name | Ethyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-91-5 | |
| Record name | Ethyl 5-bromo-2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 5-Bromopyrimidine Derivatives
One common approach involves the alkylation of 5-bromopyrimidine derivatives with ethyl acetate or related activated esters.
- Starting Materials: 5-bromopyrimidine or 2,5-dibromopyrimidine
- Key Reagents: Ethyl cyanoacetate or ethyl acetate derivatives, base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran)
- Reaction Conditions:
- Deprotonation of ethyl cyanoacetate with sodium hydride in tetrahydrofuran at low temperature
- Subsequent nucleophilic substitution with 2,5-dibromopyrimidine at room temperature
- Acidification with hydrochloric acid to precipitate the product
This method yields ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate, a close structural analogue, with yields reported around 24% under optimized conditions. The reaction is typically carried out under anhydrous conditions to prevent side reactions.
Multi-step Synthesis via Substituted Piperidine Intermediates
A more complex synthetic route involves preparing 5-bromopyrimidine derivatives functionalized with piperidine moieties, which can be further transformed into ethyl 2-(5-bromopyrimidin-2-yl)acetate derivatives.
- Key Steps:
- Condensation and substitution reactions to attach azidomethyl groups to piperidine rings
- Nucleophilic substitution of chloro-5-bromopyrimidine with azidomethyl piperidine in dimethylformamide with potassium carbonate base
- Reduction of azido groups to amines using borane-tetrahydrofuran complex
- Subsequent functional group transformations to install the ethyl acetate moiety
This method emphasizes controlled reaction conditions, such as stirring times (6-16 hours), use of polar aprotic solvents (DMF, THF), and careful work-up involving extraction and silica gel purification to isolate intermediates and final products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura borylation and subsequent coupling, provide a versatile synthetic route to pyrimidine derivatives including this compound analogues.
- Typical Procedure:
- Preparation of boronic ester intermediates from 2-amino-5-bromopyrimidine using bis(pinacolato)diboron and PdCl2(dppf) catalyst
- Coupling with appropriate electrophiles under mild conditions
- Use of bases like potassium acetate in polar solvents
While this method is more commonly applied to synthesize complex trisubstituted triazines and pyrimidine derivatives, it offers a platform for derivatization at the 5-bromo position and installation of ester functionalities.
Halogenation and Subsequent Functional Group Transformations
Halogenation of pyrimidine precursors followed by substitution reactions is a classical approach:
- Halogenation: Bromination of pyrimidine rings using bromine in aqueous media or other halogenating agents
- Functionalization: Introduction of ethyl acetate groups via esterification or nucleophilic substitution
- Protection/Deprotection: Use of protecting groups like Boc for amines during multi-step synthesis to improve yield and selectivity
This approach is detailed in patent literature where bromination is followed by iodination or chlorination, then further functionalization to achieve the desired this compound structure.
Summary Table of Preparation Methods
| Method No. | Key Starting Materials | Reagents & Catalysts | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl cyanoacetate, 2,5-dibromopyrimidine | Sodium hydride, HCl | Tetrahydrofuran | Room temp, 6 h stirring | ~24 | Direct alkylation, acid work-up to isolate product |
| 2 | 3-(Azidomethyl)piperidine, chloro-5-bromopyrimidine | K2CO3, borane-THF | DMF, THF | 6-16 h stirring, room temp | Not specified | Multi-step synthesis with azido reduction and substitution steps |
| 3 | 2-amino-5-bromopyrimidine | PdCl2(dppf), bis(pinacolato)diboron, KOAc | Polar solvents | Pd-catalyzed borylation, coupling | Not specified | Suzuki-Miyaura coupling for complex derivatives, adaptable for ester installation |
| 4 | Pyrimidine derivatives | Br2/H2O, POCl3, Boc2O | Aqueous, THF | Halogenation, protection steps | Not specified | Sequential halogenation and protection/deprotection strategies for functional group control |
Detailed Research Findings
The direct alkylation method using ethyl cyanoacetate and 2,5-dibromopyrimidine is straightforward but limited by moderate yields (~24%) and requires careful control of reaction time and temperature to minimize side products.
The multi-step piperidine intermediate route allows for greater structural complexity and functional group tolerance, with the ability to introduce various substituents at the pyrimidine ring, though it involves longer synthesis times and multiple purification steps.
Pd-catalyzed cross-coupling reactions provide a versatile and modern synthetic tool, enabling the formation of boronic esters and subsequent coupling to install ester groups. This method is advantageous for synthesizing libraries of derivatives for biological screening.
Halogenation followed by substitution remains a classical and widely used approach, especially in industrial settings, for preparing halogenated pyrimidine esters. The use of protecting groups like Boc enhances selectivity and yield during multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding ethyl 2-(pyrimidin-2-yl)acetate.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Ethyl 2-(5-aminopyrimidin-2-yl)acetate, ethyl 2-(5-thiopyrimidin-2-yl)acetate.
Reduction: Ethyl 2-(pyrimidin-2-yl)acetate.
Oxidation: this compound can be converted to 2-(5-bromopyrimidin-2-yl)acetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(5-bromopyrimidin-2-yl)acetate has been investigated for its potential therapeutic properties. The compound shows promise in several areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism appears to involve the inhibition of bacterial enzymes critical for survival.
- Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects by interacting with specific cellular pathways and inhibiting cancer cell proliferation.
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other therapeutic agents, potentially enhancing their efficacy or reducing toxicity .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block:
- Synthesis of Heterocycles : The bromine atom in the pyrimidine ring allows for various nucleophilic substitution reactions, facilitating the synthesis of complex heterocyclic compounds .
- Drug Development : Its structural similarity to other biologically active compounds makes it a valuable intermediate in the synthesis of new pharmaceuticals .
- Reactions with Reagents : Common reagents employed in reactions involving this compound include sodium azide for nucleophilic substitutions and palladium on carbon for reduction processes, highlighting its utility in synthetic organic chemistry.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Research : A study published in Journal of Medicinal Chemistry explored the compound's efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : Research conducted on cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of this compound revealed its ability to modulate the activity of cytochrome P450 enzymes, impacting the metabolism of co-administered drugs .
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the pyrimidine ring play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Bromine Substitution: The presence of bromine at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogues like Ethyl 2-(pyrimidin-2-yl)acetate .
- Ester Group Variations : Replacing the ethyl ester with a methyl group (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) reduces steric bulk but may alter solubility and metabolic stability .
- Heterocycle Modifications : Pyridine-based analogues (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) exhibit distinct electronic properties due to the nitrogen positioning, affecting binding affinity in medicinal chemistry applications .
Key Observations :
- Catalyst Dependency: Palladium and nickel catalysts are critical for cross-coupling and thiolation reactions, respectively. The use of Zn nanopowder in ensures efficient electron transfer, yielding >90% purity .
- Yield Variability : tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (3d) achieved a 92% yield via column chromatography, highlighting the efficiency of amine coupling strategies .
Physicochemical and Functional Comparisons
- Solubility : this compound’s ester group improves lipid solubility compared to carboxylic acid derivatives (e.g., 2-(5-Bromopyrimidin-2-yl)acetic acid) .
- Thermal Stability : The high boiling point (295.9°C) suggests suitability for high-temperature reactions, unlike more labile compounds like Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate, which may decompose under similar conditions .
Biological Activity
Ethyl 2-(5-bromopyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a bromine atom, which is known to enhance its biological activity by influencing reactivity and binding affinity to various biological targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which play crucial roles in drug metabolism.
- Cell Signaling Modulation : By interacting with specific molecular targets, this compound can influence cell signaling pathways, potentially leading to altered gene expression and cellular responses.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents .
Anticancer Potential
Research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are necessary to elucidate its full potential in cancer therapy .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which can provide insights into its unique biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate | 0.94 | More sterically hindered due to tert-butyl group |
| Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate | 0.83 | Cyclopropane ring introduces unique strain |
| Ethyl 2-(4-bromopyrimidin-5-yl)acetate | 0.74 | Different substitution pattern on pyrimidine ring |
These comparisons highlight the distinctiveness of this compound in terms of its brominated structure and potential applications in drug discovery.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : A series of in vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Anticancer Research : In a study examining various pyrimidine derivatives, this compound was found to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Research has indicated that this compound can interact with cytochrome P450 enzymes, affecting their activity and potentially altering drug metabolism .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(5-bromopyrimidin-2-yl)acetate, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 5-bromopyrimidine-2-carboxylic acid derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification is achieved using column chromatography with gradients of ethyl acetate/hexanes (20–50%) followed by methanol/dichloromethane (0–30%) to isolate the product . Purity is confirmed via LCMS ([M+H]⁺ peaks at m/z 269.0/271.0 for bromine isotopes) and ¹H NMR analysis (e.g., singlet peaks for pyrimidine protons at δ 8.34 ppm) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and pyrimidine protons (δ 8.3–8.5 ppm) .
- LCMS : Confirms molecular weight and bromine isotopic pattern ([M+H]⁺ with Δm/z = 2 for ⁷⁹Br/⁸¹Br) .
- GC-MS : Useful for analyzing volatile derivatives or degradation products; requires derivatization if the compound is non-volatile .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is employed. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure Solution : SHELXT automates space-group determination and initial phase estimation via direct methods .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy ratios. For bromine atoms, anisotropic displacement parameters are critical due to their high electron density .
- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate geometry using CCDC/ICSD databases .
Q. How should researchers address contradictions in spectral data, such as tautomeric forms observed in NMR?
- Methodological Answer : Tautomerism (e.g., keto-enol equilibria) can lead to split NMR signals. Strategies include:
- Variable-Temperature NMR : Cool samples to –40°C to slow interconversion and resolve distinct peaks .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and simulate spectra for comparison .
- Isotopic Labeling : Deuterated solvents or ¹³C-labeled analogs can clarify exchange processes .
Q. What challenges arise in refining crystallographic data for brominated pyrimidine derivatives, and how are they mitigated?
- Methodological Answer : Challenges include:
- Disorder : Bromine atoms may exhibit positional disorder. Mitigate by collecting high-resolution data (d-spacing < 0.8 Å) and using restraints in SHELXL .
- Twinned Crystals : SHELXL’s twin refinement module (BASF parameter) corrects for twinning .
- Absorption Effects : Apply multi-scan corrections (e.g., SADABS) for heavy atoms like bromine .
Q. How can researchers design bioactivity studies for this compound derivatives?
- Methodological Answer :
- Target Identification : Screen against kinases or bromodomains, as pyrimidine derivatives often modulate these targets .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at the 5-position) and test in enzyme inhibition assays (IC₅₀ measurements) .
- Metabolic Stability : Use LC-MS/MS to assess hepatic microsomal stability and identify major metabolites .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
